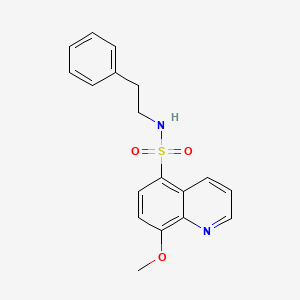

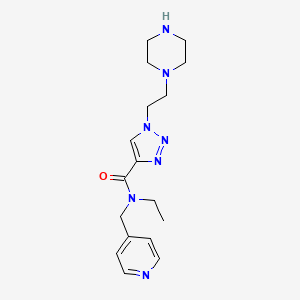

![molecular formula C12H14N2O2S B5539532 4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis The synthesis of benzimidazole derivatives, including those with structures similar to 4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid, involves various chemical reactions that lead to the formation of these compounds with potential biological activities. For example, benzimidazole derivatives have been synthesized from 2,3-disubstituted acrylonitriles, benzimidazo[1,2-a]quinoline-6-carbonitriles, and heteroaromatic fluorenes, demonstrating the versatility of synthetic routes for these compounds (Hranjec et al., 2010). Another synthesis approach involved reacting 2-chloromethylbenzimidazole with ethylchloroformate, followed by treatment with trimethyl phosphite, highlighting the synthesis of (1H-benzimidazol-2-yl-methyl)phosphonate derivatives (Sánchez-Moreno et al., 2003).

Molecular Structure Analysis X-ray diffraction analysis and IR and electronic absorption spectroscopy have been used to study the molecular structure of synthesized benzimidazole derivatives. These studies provide detailed insights into the geometrical and electronic configurations of the molecules, essential for understanding their potential chemical and biological properties (Sokol et al., 2002).

Chemical Reactions and Properties Benzimidazole derivatives participate in various chemical reactions due to their reactive functional groups. For instance, they have shown significant interaction with ct-DNA, indicating that their chemical properties could be exploited in drug design and development for targeting genetic materials (Hranjec et al., 2010).

Wissenschaftliche Forschungsanwendungen

Synthesis and Metabolite Studies

- The synthesis of methylester of (5-[Bis(2-chlorethyl)amino]-1-methyl-benzimidazolyl-(2))ethanolic acid has been described, with an aim to understand the biotransformation of similar compounds. This study disproves the assumption about the transformation of butanoic acid groups in drugs to ethanoic acid groups, providing insights into the stability and potential metabolic pathways of similar benzimidazole derivatives (Werner et al., 1991).

Catalysis and Green Chemistry

- A Brønsted acidic ionic liquid has been used as an efficient, green, and reusable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles, showcasing the potential for benzimidazole derivatives in catalyzing green chemical reactions under solvent-free conditions (Davoodnia et al., 2010).

Anticancer Research

- Synthesis of new benzimidazole-thiazole derivatives has been explored for their anticancer activities, indicating the potential of benzimidazole compounds in developing novel anticancer agents. Some synthesized compounds showed promising activity against cancerous cell lines, highlighting the role of benzimidazole derivatives in cancer treatment (Nofal et al., 2014).

Corrosion Inhibition

- Investigation of benzimidazole derivatives for corrosion inhibition in steel has been conducted, revealing the effectiveness of these compounds as mixed-type corrosion inhibitors. The study provides insights into the protective mechanisms of benzimidazole compounds on metal surfaces, which could have implications for their applications in materials science (Zheng et al., 2014).

Eigenschaften

IUPAC Name |

4-(2-methylsulfanylbenzimidazol-1-yl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-17-12-13-9-5-2-3-6-10(9)14(12)8-4-7-11(15)16/h2-3,5-6H,4,7-8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBRPEASOKFULA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC=CC=C2N1CCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(methylsulfanyl)-1H-benzimidazol-1-yl]butanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

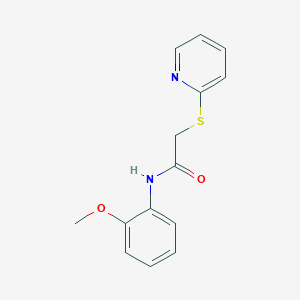

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

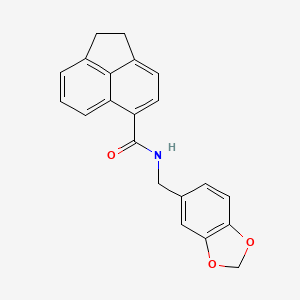

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

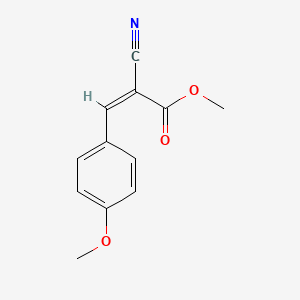

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5539547.png)